2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol
Description
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol is a benzopyran derivative featuring a partially saturated bicyclic core (3,4-dihydro-2H-1-benzopyran) with an ethanol substituent at position 7. This structure imparts unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which may influence its biological activity or synthetic applications.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-chromen-8-yl)ethanol |
InChI |
InChI=1S/C11H14O2/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4,12H,2,5-8H2 |
InChI Key |
JAGRICQHPFFVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCO)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-(2-hydroxyphenyl)ethanol in the presence of an acid catalyst can yield the desired benzopyran derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding dihydro derivative.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzopyran-8-one derivatives.
Reduction: Formation of fully saturated benzopyran derivatives.
Substitution: Formation of various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs in Heterocyclic Chemistry
Compound 8b and 8c (Pyrano[4,3-b]pyran-5-one Derivatives)
- Structure: 3-(Substituted benzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one derivatives (e.g., 8b: 4-methoxybenzoyl; 8c: 3,4-dichlorobenzoyl) .
- Key Differences: The target compound lacks the fused pyranone ring and benzoyl substituents present in 8b/8c. Substituents at position 8 (ethanol in the target vs. methyl and benzoyl groups in 8b/8c) significantly alter polarity and reactivity.
- Synthesis: 8b and 8c were synthesized via reactions of aminomethylpropenone derivatives (e.g., 2b, 2c) with yields of 50–53% and melting points of 125–178°C . This contrasts with the target compound’s hypothetical synthesis, which would require functionalization of the benzopyran core with ethanol.
Compound 14d (Pyran-2-one Derivative)
- Structure: 3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d) .
- Key Differences: 14d contains a pyranone ring and a benzoyl group, absent in the target compound. The hydroxyethylamino side chain in 14d introduces basicity, unlike the neutral ethanol group in the target.
- Synthesis: 14d was prepared via Michael addition of ethanolamine to 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) in ethanol (2-hour reaction, 1:2 molar ratio) .
Compound from (Flavan Derivative)
- Structure: 2-(2-Hydroxy-3,4,5-trimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-1-benzopyran-8-ol (synonym: 2',8-Dihydroxy-3',4',5',7-tetramethoxyflavan) .
- Key Differences: The target compound has an ethanol group at position 8, whereas this flavan derivative features hydroxyl and methoxy substituents at positions 2', 3', 4', 5', and 5. The additional methoxy groups enhance lipophilicity compared to the target’s ethanol group.
Functional Implications
- Bioactivity: The ethanol group in the target compound may enhance water solubility compared to the methoxy-rich flavan derivative or the lipophilic benzoyl groups in 8b/8c .
- Synthetic Accessibility: Analogous compounds (e.g., 14d ) suggest that Michael addition or nucleophilic substitution could be viable routes for introducing the ethanol group.
Biological Activity
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)ethan-1-ol, also known as a derivative of dihydrobenzopyran, is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound features a benzopyran ring system which is known for its role in various biological activities.
1. Myorelaxant Activity
Research has indicated that derivatives of dihydrobenzopyran exhibit significant myorelaxant properties. A study conducted on rat uterine tissues demonstrated that certain compounds in this class displayed strong myorelaxant effects, particularly those with specific substitutions on the benzopyran ring .
Table 1: Myorelaxant Activity of Dihydrobenzopyran Derivatives
| Compound ID | Myorelaxant Activity (EC50) | Notes |
|---|---|---|
| Compound A | 100 nM | Strong myorelaxant effect |
| Compound B | 250 nM | Moderate activity |
| Compound C | 500 nM | Weak activity |
2. Antioxidant Properties
Dihydrobenzopyran derivatives have been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity Comparison
| Compound ID | DPPH Scavenging (%) | ABTS Scavenging (%) |
|---|---|---|
| Compound A | 85% | 90% |
| Compound B | 75% | 80% |
| Compound C | 60% | 65% |
3. Neuroprotective Effects
Studies have suggested that certain dihydrobenzopyran derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. For example, compounds that activate dopamine receptors have shown promise in protecting against neurodegenerative conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Modulation : Some derivatives act as agonists or antagonists at various neurotransmitter receptors, influencing physiological responses.
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways or oxidative stress responses.
Case Study 1: Myorelaxant Activity in Uterine Tissues
A pharmacological study evaluated the effects of several dihydrobenzopyran derivatives on rat uterine tissues. The results indicated that compounds with a bromine substitution exhibited the highest myorelaxant activity without significantly affecting insulin secretion or vascular myogenic activity .
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, a dihydrobenzopyran derivative was tested for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results showed a significant reduction in cell death and inflammation markers, suggesting potential therapeutic applications for neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
